Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of acetyl-lysine-(methyl)leucine-valine-(methyl)phenylalanine-phenylalanine-amide trifluoroacetate salt follows International Union of Pure and Applied Chemistry conventions for modified peptides. The complete chemical name, as documented in chemical databases, is (2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide combined with 2,2,2-trifluoroacetic acid. This nomenclature reflects the stereochemical configuration of each amino acid residue and the specific positioning of methylation modifications.
The compound bears the Chemical Abstracts Service registry number 461640-33-5, which uniquely identifies this specific peptide salt form in chemical databases worldwide. The molecular formula analysis reveals a complex composition that varies depending on whether the free base or salt form is considered. The free peptide base exhibits the molecular formula C39H59N7O6, corresponding to a molecular weight of 721.93 grams per mole. However, when accounting for the trifluoroacetate counterion association, the complete salt form displays the molecular formula C41H60F3N7O8 with a molecular weight of 836.0 grams per mole.
| Property | Free Base | Trifluoroacetate Salt |
|---|---|---|
| Molecular Formula | C39H59N7O6 | C41H60F3N7O8 |
| Molecular Weight | 721.93 g/mol | 836.0 g/mol |
| Chemical Abstracts Service Number | 461640-33-5 | 461640-33-5 |
| Purity | ≥95% (High Performance Liquid Chromatography) | ≥95% (High Performance Liquid Chromatography) |
The Simplified Molecular Input Line Entry System representation provides additional structural insight: OC(=O)C(F)(F)F.CC(C)CC@HC(=O)NC@@HC(=O)N(C)C@@HC(=O)NC@HC(N)=O. This notation encodes the complete three-dimensional structure including stereochemistry and the trifluoroacetate counterion association.
Primary Sequence and Post-Translational Modifications
The primary sequence of acetyl-lysine-(methyl)leucine-valine-(methyl)phenylalanine-phenylalanine-amide follows the pattern Acetyl-Lysine-Methylleucine-Valine-Methylphenylalanine-Phenylalanine-Amide, representing a strategically modified pentapeptide. This sequence corresponds to amino acid residues 16-20 of the amyloid beta peptide, hence its alternative designation as amyloid beta 16-20 methylated. The acetylation at the amino terminus and amidation at the carboxyl terminus represent terminal modifications that significantly influence the peptide's stability and biological properties.
The post-translational modifications in this compound are not naturally occurring but rather represent synthetic alterations designed to enhance specific properties. The most significant modifications involve nitrogen-methylation at alternating positions along the peptide backbone. Specifically, the leucine residue at position 2 and the phenylalanine residue at position 4 contain methylated amide nitrogens. These methylation patterns create a distinctive molecular architecture where one face of the peptide retains hydrogen bonding capability while the opposite face experiences steric hindrance that prevents conventional hydrogen bonding interactions.
The methylation modifications serve multiple functional purposes beyond simple structural alteration. Research demonstrates that these modifications rigidify the peptide structure and restrict conformational flexibility compared to the unmethylated counterpart. The methylated residues show significant restrictions in their backbone dihedral angles, particularly confining lysine and valine residues to beta-strand conformational regions when methylation is present. Furthermore, the methylated positions populate regions where the backbone dihedral angle phi exceeds zero degrees, indicating substantial steric effects introduced by the methyl groups.
| Position | Amino Acid | Modification | Functional Impact |
|---|---|---|---|
| N-terminus | - | Acetylation | Enhanced stability, reduced degradation |
| 1 | Lysine | None | Maintains hydrogen bonding capability |
| 2 | Leucine | N-methylation | Prevents hydrogen bonding, increases rigidity |
| 3 | Valine | None | Maintains hydrogen bonding capability |
| 4 | Phenylalanine | N-methylation | Prevents hydrogen bonding, increases rigidity |
| 5 | Phenylalanine | None | Maintains hydrogen bonding capability |
| C-terminus | - | Amidation | Enhanced stability, reduced degradation |
Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of acetyl-lysine-(methyl)leucine-valine-(methyl)phenylalanine-phenylalanine-amide demonstrate remarkable structural rigidity compared to unmethylated peptide analogs. Comprehensive molecular dynamics simulations and experimental analyses reveal that the nitrogen-methylation modifications significantly restrict the conformational space accessible to the peptide. The methylated compound exhibits a narrow distribution of end-to-end distances centered around 1.24 nanometers, corresponding to extended conformations characteristic of beta-strand structures.
Circular dichroism spectroscopy and two-dimensional nuclear magnetic resonance studies confirm that the peptide adopts an extended or beta-strand conformation in solution. This contrasts sharply with unmethylated counterparts that typically display random coil structures with broader conformational distributions. The conformational rigidity stems from steric effects introduced by the methyl groups, which restrict backbone flexibility and favor extended conformations. The peptide's conformation remains remarkably stable across different solvent conditions and resists both chemical and thermal denaturation.
The backbone dihedral angle analysis provides quantitative insight into the conformational restrictions imposed by methylation. The methylated leucine and phenylalanine residues show characteristic dihedral angle distributions that differ substantially from unmethylated residues. Specifically, these residues populate significant regions where the phi angle exceeds zero degrees, a manifestation of steric effects from the methyl substituents. The coupling constants calculated from nuclear magnetic resonance trajectories fall within the range characteristic of beta-strand conformations, exceeding 7 hertz for the methylated peptide.
| Conformational Parameter | Methylated Peptide | Unmethylated Control |
|---|---|---|
| End-to-end Distance | 1.24 ± 0.05 nm | 0.85 ± 0.25 nm |
| Secondary Structure | Extended beta-strand | Random coil |
| Coupling Constants | >7 Hz | <5 Hz |
| Conformational Stability | High resistance to denaturation | Sensitive to environmental changes |
The molecular dynamics simulations reveal that the methylated peptide maintains its extended conformation throughout extensive simulation periods, demonstrating exceptional conformational stability. The restricted conformational space results from the strategic placement of methyl groups at alternating positions, creating a molecular architecture optimized for specific binding interactions while preventing unwanted conformational fluctuations.
Counterion Interactions in Trifluoroacetate Salts
The trifluoroacetate counterion association in acetyl-lysine-(methyl)leucine-valine-(methyl)phenylalanine-phenylalanine-amide trifluoroacetate salt represents a critical aspect of the compound's chemical identity and physical properties. Trifluoroacetate anions form strong ionic interactions with positively charged amino groups present in the peptide structure, particularly the free amino group at the amino terminus and the side chain amino group of the lysine residue. These interactions significantly influence the compound's solubility, stability, and handling characteristics.
The association between trifluoroacetate anions and the peptide occurs as a consequence of the synthetic and purification processes employed in solid-phase peptide synthesis. During peptide cleavage from resin supports and subsequent purification using reversed-phase high-performance liquid chromatography, trifluoroacetic acid serves as both a cleavage reagent and mobile phase additive. The resulting ionic interactions between protonated amino groups and trifluoroacetate anions persist through the lyophilization process, yielding the final salt form.
The strength of trifluoroacetate counterion interactions stems from the exceptional acidity of trifluoroacetic acid, which exhibits a dissociation constant of 0.23, making trifluoroacetate an extremely weak base. This high acidity ensures strong ionic pairing with positively charged amino groups in the peptide structure. The electron-withdrawing effects of the three fluorine atoms adjacent to the carboxylate group contribute to this enhanced acidity and consequent strong ionic interactions.
| Counterion Property | Trifluoroacetate | Acetate | Hydrochloride |
|---|---|---|---|
| Acid Dissociation Constant | 0.23 | 4.76 | -7.0 |
| Ionic Strength | Very Strong | Moderate | Very Strong |
| Solubility Enhancement | High | Moderate | High |
| Handling Characteristics | Hygroscopic | Stable | Hygroscopic |
The presence of trifluoroacetate counterions affects multiple aspects of the peptide salt's physical and chemical behavior. These anions influence the compound's hygroscopic nature, requiring storage under controlled conditions at minus twenty degrees Celsius to maintain stability. The counterions also impact the apparent molecular weight determinations and necessitate consideration of net peptide content rather than gross weight measurements when calculating concentrations for research applications.
Research investigations have demonstrated that trifluoroacetate counterions can be exchanged for alternative anions through specific procedures involving lyophilization from solutions of stronger acids. Ion chromatography analyses reveal that trifluoroacetate levels in commercially available peptide preparations typically range between 150 and 320 micrograms per milligram of peptide sample. The exchange process can achieve conversion rates exceeding 97 molar percent when converting to chloride salts, though complete elimination of residual trifluoroacetate often proves challenging.
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOBOVDXTXENA-XXSXPWSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60F3N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary and most widely employed method for synthesizing Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is solid-phase peptide synthesis (SPPS) . This method enables the sequential assembly of amino acids on a solid resin support, allowing for precise control over peptide chain elongation and modifications.
- Resin Selection: Rink amide AM resin is commonly used to anchor the growing peptide chain, facilitating the production of C-terminal amides.
- Fmoc Chemistry: The N-terminal amino group of each amino acid is protected with the Fmoc group, which is removed under mildly basic conditions (e.g., 20-25% piperidine in DMF) before coupling the next amino acid.
- Coupling Reagents: Pre-activated esters are formed using reagents such as HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) to promote efficient peptide bond formation.
- Methylated Amino Acids: Incorporation of N-methylated leucine and phenylalanine is achieved by using their respective Fmoc-protected methylated derivatives, which require careful handling due to steric hindrance.
- Capping: Unreacted amino groups are acetylated using acetic anhydride and pyridine to prevent deletion sequences.
- Washing: Between each step, thorough washing with DMF and dichloromethane (DCM) removes excess reagents and byproducts.
- Temperature and pH are strictly controlled to optimize coupling efficiency and minimize side reactions.
- Reaction times for coupling typically range from 60 to 90 minutes per amino acid addition.
- The use of bromophenol blue as a pH indicator helps monitor the completeness of coupling reactions by color change.
Cleavage and Deprotection
- After the assembly of the full peptide chain, the peptide is cleaved from the resin using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
- Cleavage duration is usually around 3 hours at room temperature.
- The crude peptide is precipitated by adding cold diethyl ether/petroleum ether mixture, followed by centrifugation.
- The precipitate is washed multiple times with diethyl ether to remove scavengers and residual TFA.
Purification and Characterization
- Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify the crude peptide to ≥95% purity.
- Characterization: Analytical HPLC and mass spectrometry confirm the molecular weight and purity.
- Lyophilization: Purified peptide fractions are lyophilized to obtain the trifluoroacetate salt in solid form.
Data Table: Summary of SPPS Parameters for Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2
| Step | Reagents/Conditions | Time | Notes |
|---|---|---|---|
| Resin Swelling | Rink amide AM resin in DMF | 1 hour | Ensures resin readiness |
| Fmoc Deprotection | 25% Piperidine in DMF | 2 × (5 min + 15 min) | Monitored by bromophenol blue color change |
| Amino Acid Coupling | Fmoc-AA (3 eq), HOBt (3 eq), DIC (3 eq) in DMF | 90 minutes | Sequential addition, methylated AA require careful handling |
| Capping | Acetic anhydride + pyridine in DCM | 30 minutes | Prevents deletion sequences |
| Washing | DMF and DCM | Multiple | Removes excess reagents |
| Cleavage from Resin | 95% TFA, 2.5% H2O, 2.5% triisopropylsilane | 3 hours | Room temperature |
| Precipitation | Cold diethyl ether/petroleum ether (3:1) | Immediate | Peptide isolation |
| Purification | RP-HPLC | Variable | Achieves ≥95% purity |
| Characterization | HPLC, Mass Spectrometry | - | Confirms identity and purity |
Research Findings and Analysis
- The SPPS method allows for the efficient and reproducible synthesis of this compound with high purity and yield.
- Incorporation of methylated amino acids enhances peptide stability and bioactivity but requires optimized coupling conditions due to steric hindrance.
- The use of trifluoroacetic acid salt form improves peptide solubility and handling.
- Analytical techniques such as HPLC and mass spectrometry are critical for quality control.
- Studies indicate that this peptide can inhibit amyloid beta aggregation by stabilizing specific conformations, which is significant for neurodegenerative disease research.
Chemical Reactions Analysis
Types of Reactions
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: can undergo various chemical reactions, including:
Oxidation: : The methionine residues (MePhe) can be oxidized to form methionine sulfoxide.
Reduction: : The peptide can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: : The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.
Reduction: : DTT or TCEP are commonly used reducing agents.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Methionine Sulfoxide: : Formed from the oxidation of methionine residues.
Reduced Peptide: : Formed from the reduction of disulfide bonds or other oxidized residues.
Substituted Derivatives: : Various functionalized derivatives can be obtained through substitution reactions.
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a drug candidate, particularly in the context of agonistic activity on melanocortin receptors. Research indicates that peptides similar to Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 can act as selective agonists for melanocortin-3 receptors, which are implicated in metabolic regulation and energy homeostasis . These findings suggest that such peptides could be developed into therapeutic agents for obesity and metabolic disorders.
Enzyme Substrates
Peptides like Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 serve as substrates for various enzymes, including caspases and proteases. The specificity of these substrates can be fine-tuned by modifying their amino acid sequences, allowing researchers to study enzyme kinetics and mechanisms in detail . This application is crucial for understanding apoptosis and other cellular processes.
Supramolecular Chemistry
The compound's ability to form complexes with synthetic receptors, such as cucurbiturils, has been investigated in supramolecular chemistry. These interactions are driven by hydrophobic and electrostatic forces, making the peptide useful in designing new materials and drug delivery systems . The binding efficiency of such peptides can be optimized for targeted therapeutic applications.
Case Studies
Mechanism of Action
The mechanism by which Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt exerts its effects depends on its specific application. For example, in antimicrobial studies, the peptide may interact with bacterial cell membranes, leading to cell lysis and death. In anticancer research, the peptide might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 and Related Compounds
Key Findings from Comparative Analysis
(a) Modifications and Stability
- Trifluoroacetate Salt : Common across all listed peptides for improved solubility and handling. However, residual TFA may interfere with biological assays, necessitating careful purification .
(b) Functional Diversity
- Amyloid-Targeting Peptides : Both Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 and Ac-QKLVFF-NH2 are used in Aβ studies, but methylation in the former may reduce aggregation propensity or alter binding kinetics .
- Therapeutic Peptides: COG 133 (apoE mimic) and KISS1-305 (kisspeptin agonist) highlight the role of sequence length and post-translational modifications in target specificity. COG 133’s 17-residue structure allows broad lipid interactions, while KISS1-305’s D-amino acids and methyl-Arg enhance receptor affinity .
(c) Purity and Application Scope
- Research vs. Clinical Use : Most compounds, including Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2, are labeled for research only. Exceptions like Magainin 2 and Myomodulin A have established roles in antimicrobial and neurobiological studies, respectively .
Limitations and Challenges
Biological Activity
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article explores its biological mechanisms, biochemical properties, and applications in research and medicine.
Overview of the Compound
- Chemical Structure : The compound consists of a sequence of amino acids including acetylated lysine (Ac-Lys), methylated leucine (MeLeu), valine (Val), and two methylated phenylalanines (MePhe, Phe) ending with an amide group (NH2).
- Molecular Formula : C₁₈H₂₃F₃N₄O₄S
- CAS Number : 461640-33-5
Target Interaction : The primary mechanism involves the inhibition of beta-sheet formation in proteins. Beta-sheets are critical structures in many protein-protein interactions, and their dysregulation is implicated in various pathologies, including amyloid diseases.
- Inhibition of Amyloid Aggregation : this compound binds to amyloid β peptides, preventing their self-association and fibril formation. This action is crucial as amyloid fibrils are associated with neurotoxicity in Alzheimer's disease.
- Cellular Effects : The compound has been shown to influence neuronal cell signaling pathways, gene expression, and cellular metabolism. By stabilizing amyloid β peptides in a non-fibrillar form, it helps maintain cellular homeostasis and prevents cytotoxic effects associated with amyloid aggregation.
| Property | Description |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under physiological conditions |
| Molecular Weight | 413.50 g/mol |
| pKa | 7.0 (approximate for the amine group) |
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : In vitro studies demonstrate that Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 can protect neuronal cells from death induced by amyloid β aggregation.
- Modulation of Gene Expression : The compound may influence the expression of genes involved in stress responses and apoptosis pathways, further contributing to its neuroprotective profile.
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's, administration of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups.
- Cell Culture Studies : Neuronal cell cultures treated with this peptide showed decreased levels of reactive oxygen species (ROS), indicating a reduction in oxidative stress associated with amyloid toxicity.
Applications in Scientific Research
This compound has several applications across different fields:
- Biochemistry : Used as a model compound for studying peptide synthesis and stability.
- Neuroscience : Investigated for its role in modulating protein interactions relevant to neurodegenerative diseases.
- Pharmaceutical Development : Explored for potential therapeutic properties against neurodegenerative disorders and other conditions related to protein misfolding .
Q & A
Q. Table 1: Comparison of Wild-Type vs. Methylated Aβ Fragment Properties
| Property | Wild-Type Aβ (16-20) | Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH₂ |
|---|---|---|
| Aggregation Rate | Fast | Slowed due to reduced H-bonding |
| Fibril Morphology | Dense, ordered | Disordered or amorphous |
| Proteolytic Stability | Low | High (methylation resists enzymes) |
Basic: How is Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH₂ synthesized, and what challenges arise during methylation?
Answer:
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps:
- Methylation: N-methyl amino acids require tailored coupling conditions (e.g., HATU/DIPEA activation) to overcome steric hindrance.
- Purification: Reverse-phase HPLC with trifluoroacetic acid (TFA)-containing buffers removes incomplete sequences. Challenges include low coupling efficiency for methylated residues and epimerization risks during deprotection. Post-synthesis, lyophilization yields the trifluoroacetate salt .
Advanced: What methodologies confirm the site-specific methylation and purity of this peptide?
Answer:
- Mass Spectrometry (MS): MALDI-TOF or ESI-MS verifies molecular weight (e.g., expected [M+H]⁺ = 785.4 Da). Methylation sites are confirmed via tandem MS/MS fragmentation patterns.
- NMR Spectroscopy: ¹H/¹³C NMR identifies methyl group signals (δ ~2.8-3.2 ppm for N-Me protons).
- HPLC Purity: A ≥95% purity threshold is standard, using C18 columns with gradient elution (0.1% TFA in water/acetonitrile) .
Advanced: How does the trifluoroacetate counterion impact biological assays, and how can its interference be mitigated?
Answer:
Trifluoroacetate (TFA) can:
- Alter peptide solubility (e.g., promotes α-helix formation in aqueous buffers).
- Inhibit cellular activity at high concentrations (IC₅₀ ~0.1% in cell cultures).
Mitigation Strategies: - Dialysis: Use 1 kDa MWCO membranes in ammonium bicarbonate buffer (pH 7.4) to replace TFA with biocompatible ions.
- LC-MS Analysis: Confirm TFA removal by monitoring m/z 113 (CF₃COO⁻) .
Advanced: How should researchers resolve contradictions in aggregation kinetics reported for methylated Aβ peptides?
Answer:
Discrepancies often arise from:
- Buffer Composition: Phosphate vs. Tris buffers alter ionic strength and aggregation rates.
- Peptide Handling: Storage temperature (-20°C vs. lyophilized) affects fibril nucleation.
Standardized Protocol Recommendations: - Use 20 mM sodium phosphate (pH 7.4) with 0.02% NaN₃.
- Pre-dissolve peptides in hexafluoroisopropanol (HFIP) to monomerize before assays.
- Validate via thioflavin T (ThT) fluorescence with kinetic curve fitting (e.g., sigmoidal Boltzmann model) .
Advanced: What in vivo considerations apply when administering this peptide in neurodegenerative disease models?
Answer:
- Toxicity Controls: Include trifluoroacetate-free analogs to isolate TFA effects.
- Dosage: Typical intracerebroventricular (ICV) doses range 1–10 nmol in rodent models.
- Vehicle: Use artificial cerebrospinal fluid (aCSF) instead of saline to avoid pH shifts. Post-administration, monitor Aβ plaque burden via immunohistochemistry or PET imaging .
Basic: How does methylation influence this peptide’s resistance to proteolytic degradation?
Answer:
N-methylation blocks protease cleavage sites (e.g., chymotrypsin targets aromatic residues). Methodology:
- Incubate with trypsin/chymotrypsin (37°C, 2–24 hrs).
- Analyze degradation via HPLC or MS. Methylated peptides show ~80% intact mass after 24 hrs vs. <20% for non-methylated analogs .
Advanced: What computational tools predict the impact of methylation on Aβ peptide conformation?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
